Pipemidic acid - 51940-44-4

Pipemidic acid

Catalog Number: EVT-278566
CAS Number: 51940-44-4
Molecular Formula: C14H17N5O3
Molecular Weight: 303.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pipemidic acid is a synthetic antibacterial agent belonging to the quinolone class of pharmaceuticals. [] It was first introduced in the 1970s and has been extensively studied for its in vitro and in vivo activity against a broad spectrum of bacteria. [] While initially investigated for its therapeutic potential in treating various infections, its scientific applications extend beyond clinical use. Pipemidic acid serves as a valuable tool in research areas such as microbiology, biochemistry, and material science.

Acetylpipemidic acid

Compound Description: Acetylpipemidic acid is a metabolite of pipemidic acid found in human urine. [] It exhibits antibacterial activity against a similar spectrum of bacteria as pipemidic acid, but with approximately 10-fold lower potency. []

Relevance: Acetylpipemidic acid is a structurally related metabolite of pipemidic acid, differing by the addition of an acetyl group. Despite its antibacterial activity, its low concentration in urine suggests a limited role in the clinical efficacy of pipemidic acid. []

Formylpipemidic acid

Compound Description: Formylpipemidic acid is a metabolite of pipemidic acid identified in human urine. [] It demonstrates antibacterial activity similar to pipemidic acid but with significantly reduced potency (approximately 10 times lower). []

Relevance: Formylpipemidic acid is structurally similar to pipemidic acid, with the addition of a formyl group. Its presence as a minor metabolite in urine suggests a limited contribution to the overall therapeutic effect of pipemidic acid. []

Oxopipemidic acid

Compound Description: Oxopipemidic acid is a metabolite of pipemidic acid detected in the urine of individuals treated with the drug. [] It possesses antibacterial activity against a comparable range of bacteria as pipemidic acid but with substantially lower potency (approximately 10 times lower). []

Relevance: Oxopipemidic acid is structurally analogous to pipemidic acid, featuring an oxo group substitution. Its identification as a minor metabolite in urine indicates a minimal impact on the clinical efficacy of pipemidic acid. []

Compound Description: Nalidixic acid is a first-generation quinolone antibiotic. [, ] It exhibits activity against many Gram-negative bacteria but is less effective against Pseudomonas aeruginosa. [, , ]

Relevance: Nalidixic acid is structurally related to pipemidic acid, both belonging to the quinolone class of antibiotics. Pipemidic acid generally demonstrates greater potency against a broader spectrum of bacteria compared to nalidixic acid, including activity against Pseudomonas aeruginosa, which is often resistant to nalidixic acid. [, , , ] Cross-resistance between the two drugs is not commonly observed. []

Piromidic acid

Compound Description: Piromidic acid is a first-generation quinolone antibiotic. [, , ]

Relevance: Piromidic acid is structurally similar to pipemidic acid, both being quinolone derivatives. Pipemidic acid generally exhibits greater potency than piromidic acid against a wider range of bacterial species. [, , ] Bacteria resistant to piromidic acid often retain sensitivity to pipemidic acid, indicating a lack of complete cross-resistance. []

Norfloxacin

Compound Description: Norfloxacin is a second-generation quinolone antibiotic with a broader spectrum of activity compared to first-generation quinolones like nalidixic acid. [, , , ] It demonstrates efficacy against both Gram-negative and Gram-positive bacteria. [, , ]

Ciprofloxacin

Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. [, ] It exhibits potent bactericidal activity and achieves high concentrations in serum and tissues. []

Relevance: While structurally similar to pipemidic acid as a quinolone derivative, ciprofloxacin belongs to the fluoroquinolone subclass and generally exhibits higher potency and a broader spectrum of activity. [, ] Studies in mice demonstrated that ciprofloxacin was more effective than pipemidic acid against various infections, including those caused by Escherichia coli and Pseudomonas aeruginosa. []

Ofloxacin

Compound Description: Ofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ] It exhibits favorable pharmacokinetic properties, including high tissue penetration. []

Relevance: Similar to ciprofloxacin, ofloxacin shares structural features with pipemidic acid as a quinolone derivative but belongs to the fluoroquinolone subclass, generally displaying greater potency and a broader antibacterial spectrum. [, ] In experimental infections, ofloxacin demonstrated higher efficacy than pipemidic acid against Escherichia coli and Pseudomonas aeruginosa. []

Lomefloxacin

Compound Description: Lomefloxacin is a difluorinated quinolone antibacterial agent. []

DL-8280

Compound Description: DL-8280 (9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido-(1,2,3-de)1,4-benzoxazine-6-carboxylic acid) is a nalidixic acid analog with a broad antibacterial spectrum, including activity against both Gram-negative and Gram-positive bacteria, as well as obligate anaerobes. [] It shows greater activity than norfloxacin against certain bacterial species, including Staphylococcus spp., Streptococcus spp., Pseudomonas maltophilia, Acinetobacter spp., and Bacteroides fragilis. []

Relevance: Although structurally similar to pipemidic acid due to its quinolone core, DL-8280 is a benzoxazine derivative and exhibits a broader spectrum of activity, including potent effects against anaerobic bacteria. [] It demonstrates superior efficacy compared to both pipemidic acid and norfloxacin in treating experimental infections in mice. []

Classification

Pipemidic acid is classified as a quinolone antibiotic, specifically a pyridopyrimidine derivative. This classification is significant because it indicates its mechanism of action, which involves inhibition of bacterial DNA synthesis.

Synthesis Analysis

The synthesis of pipemidic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction between 7-chloro-1-azabicyclo[2.2.1]heptane and 3-carboxy-2-pyridone.
  2. Reagents and Conditions: The reaction is usually carried out in a solvent such as dimethylformamide or methanol, often under reflux conditions to facilitate the reaction. The pH is carefully monitored and adjusted as necessary.
  3. Purification: After completion, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Recent studies have explored various modifications to improve yield and reduce reaction times, often employing microwave-assisted synthesis or alternative solvents that enhance efficiency without compromising product quality .

Molecular Structure Analysis

Pipemidic acid has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: Approximately 365.81 g/mol
  • Functional Groups: The structure features a carboxylic acid group, a carbonyl group, and a piperazine ring, which contribute to its antibacterial activity.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV.

The molecular structure allows pipemidic acid to act as a bidentate ligand when forming metal complexes, enhancing its biological activity through chelation .

Chemical Reactions Analysis

Pipemidic acid undergoes various chemical reactions that are crucial for its function and application:

  1. Metal Complex Formation: Pipemidic acid can form complexes with various metal ions (e.g., magnesium, calcium, iron) through coordination at the carbonyl and carboxylate groups. These complexes often exhibit enhanced antibacterial properties compared to the free acid .
  2. Degradation Reactions: Under certain conditions (e.g., extreme pH or temperature), pipemidic acid can degrade, leading to the formation of less active or inactive metabolites.
  3. Reactions with Biological Targets: The primary chemical reaction of interest involves the inhibition of bacterial DNA synthesis by interfering with the action of DNA gyrase and topoisomerase IV .
Mechanism of Action

The mechanism of action of pipemidic acid primarily involves:

  • Inhibition of DNA Synthesis: Pipemidic acid binds to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. By inhibiting these enzymes, pipemidic acid prevents bacterial cells from replicating their DNA, ultimately leading to cell death.
  • Zwitterionic Nature: The zwitterionic form of pipemidic acid enhances its penetration through bacterial membranes, increasing its effectiveness against resistant strains .
Physical and Chemical Properties Analysis

Pipemidic acid exhibits several important physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in methanol and dimethylformamide; sparingly soluble in water.
  • Melting Point: Approximately 278 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for its formulation into pharmaceutical preparations .

Applications

Pipemidic acid has several significant applications:

  1. Antibacterial Therapy: Primarily used for treating urinary tract infections caused by susceptible bacteria.
  2. Research Applications: Used in studies exploring antibiotic resistance mechanisms and the development of new antimicrobial agents.
  3. Metal Complex Studies: Investigated for potential applications in enhancing antimicrobial activity through metal ion complexation .
Historical Development and Classification within Quinolone Antibacterials

Evolution from Piromidic Acid Derivatives to Second-Generation Quinolones

Pipemidic acid (PPA) emerged as a pivotal advancement from the first-generation quinolone piromidic acid through strategic molecular refinements. Chemists at the Laboratoire Roger Bellon (French Patent No. 2,194,420, 1972) introduced a piperazinyl moiety at the C7 position of the pyridopyrimidine core, markedly enhancing its antibacterial profile [9]. This modification represented a quantum leap beyond piromidic acid's limitations, particularly against Pseudomonas aeruginosa – a notorious opportunistic pathogen. The structural innovation yielded three critical pharmacological improvements: [3] [9]

  • Enhanced Gram-Negative Activity: PPA demonstrated MIC values 4-8 fold lower than piromidic acid against Enterobacteriaceae, with notable activity against Proteus species and P. aeruginosa (Table 1).
  • Bactericidal Efficacy: Unlike earlier bacteriostatic quinolones, PPA exhibited concentration-dependent killing above MIC thresholds, rapidly reducing bacterial loads in vivo [7] [9].
  • Reduced Resistance Development: Crucially, PPA retained activity against approximately 60-70% of bacterial strains resistant to nalidixic acid and piromidic acid, indicating a distinct mechanism of action or improved bacterial penetration [7].

Table 1: Comparative In Vitro Activity of Pipemidic Acid vs. Precursors (Agar Dilution Method) [1] [7] [9]

Bacterial StrainMIC (μg/mL) Nalidixic AcidMIC (μg/mL) Pipemidic AcidActivity Improvement
Escherichia coli16-321-48-fold
Klebsiella pneumoniae32-642-84-8 fold
Proteus mirabilis8-161-28-fold
Pseudomonas aeruginosa>12816-64>4-fold
Staphylococcus aureus>12816-32Limited activity

PPA's clinical introduction in Japan (1975) and Europe marked the transitional "second-generation" classification within quinolone evolution. It served as the pharmacological bridge between narrow-spectrum agents (nalidixic acid, piromidic acid) and the subsequent fluoroquinolone revolution initiated by norfloxacin [1] [6]. Notably, PPA's urinary excretion profile (≈70% unchanged drug) cemented its role in complicated urinary tract infections (UTIs), particularly those involving P. aeruginosa where earlier quinolones and many β-lactams failed [3] [9].

Structural Differentiation from Nalidixic Acid and Early Pyridopyrimidines

The molecular architecture of pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) embodies three revolutionary departures from nalidixic acid’s 1,8-naphthyridine scaffold and early pyridopyrimidines: [3] [8] [10]

  • Pyridopyrimidine Core: Unlike nalidixic acid's fused naphthyridine system, PPA features a pyrido[2,3-d]pyrimidine nucleus. This planar heterocyclic system optimizes DNA intercalation potential while maintaining essential metal-chelating carboxylate at C6 [3].

  • C7 Piperazinyl Moiety: The strategic incorporation of an unsubstituted piperazine ring at C7 conferred three advantages:

  • Zwitterion Formation: The basic piperazine nitrogen and acidic C3 carboxylic acid enable zwitterionic behavior (pKa ≈6.1 and ≈8.7), dramatically improving water solubility and tissue penetration compared to nalidixic acid [1] [9].
  • Bacterial Membrane Permeation: Protonation dynamics facilitated enhanced uptake through Gram-negative porins, explaining PPA's superior activity against P. aeruginosa despite lacking a C6 fluorine [1].
  • Reduced CNS Penetration: Unlike later fluoroquinolones, PPA's zwitterionic character limited blood-brain barrier crossing, indirectly minimizing neurotoxic potential [1].
  • C8 Ethyl Substituent: The 8-ethyl group (vs. hydrogen in piromidic acid) induced subtle conformational constraints, stabilizing the drug-DNA gyrase complex. Molecular modeling revealed this group occupied a hydrophobic pocket in GyrA, improving binding affinity [9].

Figure: Structural Evolution from Nalidixic Acid to Pipemidic Acid

Nalidixic Acid (1st Gen): 1-ethyl-1,8-naphthyridin-4-one-3-carboxylic acid  Piromidic Acid (Pre-PPA): 8-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid  → PIPEMIDIC ACID: 8-ethyl-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid  

Critically, PPA lacked the C6-fluorine characteristic of subsequent "fluoroquinolones" (e.g., norfloxacin). This structural distinction explains its moderate activity against Gram-positives but simultaneously conferred lower cartilage toxicity in juvenile models – a problem that later plagued fluoroquinolones [1] [6].

Role in Expanding Gram-Negative Spectrum During the 1970s Antibacterial Era

Pipemidic acid arrived amidst a therapeutic crisis in Gram-negative infections. The late 1960s witnessed escalating resistance to ampicillin, chloramphenicol, and first-generation cephalosporins among Enterobacteriaceae and Pseudomonas. PPA addressed this through four mechanistic and pharmacological advances: [2] [3] [7]

  • Pseudomonal Breakthrough: Prior quinolones like nalidixic acid were virtually inactive against P. aeruginosa (MIC >128 μg/mL). PPA achieved clinically attainable MICs (16-64 μg/mL) in over 60% of isolates, synergizing with carbenicillin and overcoming impermeability-mediated resistance [7]. This was revolutionary for treating hospital-acquired UTIs and burns infections.

  • Activity in Resistant Enterobacteriaceae: PPA maintained efficacy against E. coli, Klebsiella, and Proteus strains resistant to nalidixic acid, aminoglycosides, and expanded-spectrum penicillins. Its novel inhibition of DNA gyrase subunit A (GyrA) minimized cross-resistance [7] [9].

  • Pharmacokinetic Optimization: Unlike nalidixic acid's rapid metabolism and low urinary recovery (<10%), PPA achieved:

  • 50-70% urinary excretion as active compound
  • Peak urinary concentrations >200 μg/mL after 400mg oral dose
  • Tissue penetration sufficient for prostatitis and pyelonephritis [9]
  • Serum/Environment Stability: PPA's antibacterial activity remained unaltered by pH fluctuations (5.0-8.5), serum binding (<30%), or physiological bile salts – overcoming limitations of earlier quinolones in deep-seated or abscess-associated infections [7] [9].

Table 2: Spectrum Expansion Achieved by Pipemidic Acid vs. 1970s Antibacterials [1] [7] [9]

PathogenPPA Active?Nalidixic Acid Active?Ampicillin Active?Gentamicin Active?
E. coli (Amp^R)YesVariableNoUsually
K. pneumoniaeYesWeakVariableUsually
P. mirabilisYesYesVariableYes
P. aeruginosa60-70% strainsRarelyNo80-90% strains
Salmonella spp.YesYesDecliningYes
S. aureus (MSSA)ModerateNoYesYes

This expanded profile positioned PPA as the first orally bioavailable quinolone with genuine utility in hospital Gram-negative infections. It directly enabled the structural paradigm (C7-piperazine + bicyclic core) exploited in norfloxacin (1978) and ciprofloxacin (1987), cementing quinolones as indispensable antibacterials [1] [3] [6].

Properties

CAS Number

51940-44-4

Product Name

Pipemidic acid

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CC[NH2+]CC3)C(=O)[O-]

Solubility

0.322 mg/mL at 25 °C

Synonyms

Acid, Pipemidic
Acid, Piperamic
Deblaston
Galusan
Nuril
Palin
Pipemidic Acid
Piperamic Acid
Pipram
Urisan
Uropipemid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.